

(2R,2R)-PF-07258669: A Comprehensive Target Selectivity Profile

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Compound of Interest

Compound Name: (2R,2R)-PF-07258669

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of **(2R,2R)-PF-07258669**, a potent and orally active antagonist of the melanocortin-4 receptor (MC4R).^[1]^[2] Developed for the potential treatment of conditions associated with appetite loss, such as cachexia and anorexia, understanding its precise molecular interactions is critical for assessing its therapeutic potential and safety profile.^[1]^[2]^[3]

Core Mechanism of Action

(2R,2R)-PF-07258669 functions as an antagonist at the MC4R, a G-protein coupled receptor (GPCR) primarily expressed in the brain.^[4] The MC4R plays a pivotal role in regulating energy homeostasis, including appetite and energy expenditure.^[1]^[5] Natural agonists for MC4R, such as α -melanocyte-stimulating hormone (α -MSH), activate the receptor, leading to a signaling cascade that suppresses appetite.^[4]^[5] By blocking the binding of these agonists, **(2R,2R)-PF-07258669** inhibits this signaling pathway, thereby promoting an increase in food intake and body weight.^[1]^[4]

Quantitative Target Selectivity Data

The selectivity of **(2R,2R)-PF-07258669** for the human MC4R over other melanocortin receptor subtypes and other potential off-targets is a key attribute of its pharmacological profile. The following tables summarize the available quantitative data.

Table 1: Potency at Melanocortin-4 Receptors (MC4R) Across Species

Species	Assay Type	Parameter	Value	Reference
Human	Radioligand Binding	Ki	0.46 nM	[1]
Human	Functional Assay	IC50	13 nM	[1]
Rat	Radioligand Binding	Ki	520 pM	[6]
Dog	Radioligand Binding	Ki	94 pM	[6]

Table 2: Selectivity Profile Against Other Human Melanocortin Receptors

Target	Selectivity vs. MC4R	Reference
MC1R	>200-fold	[6]
MC3R	>200-fold	[6]
MC5R	>200-fold	[6]

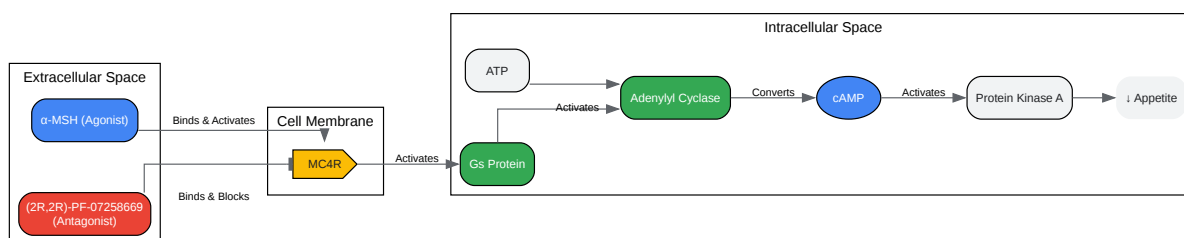
One report indicates an even greater selectivity of over 1000-fold for MC4R relative to other melanocortin receptor isoforms.[4]

Table 3: Off-Target Activity Profile

Target	Assay Type	Parameter	Value	Notes	Reference
hERG	Patch Clamp	IC50	28 μ M	Weak inhibition relative to MC4R potency.	[6]
Phosphodiesterases	Functional Assay	-	Weak activity	Tested against 11 different phosphodiesterases.	[4]

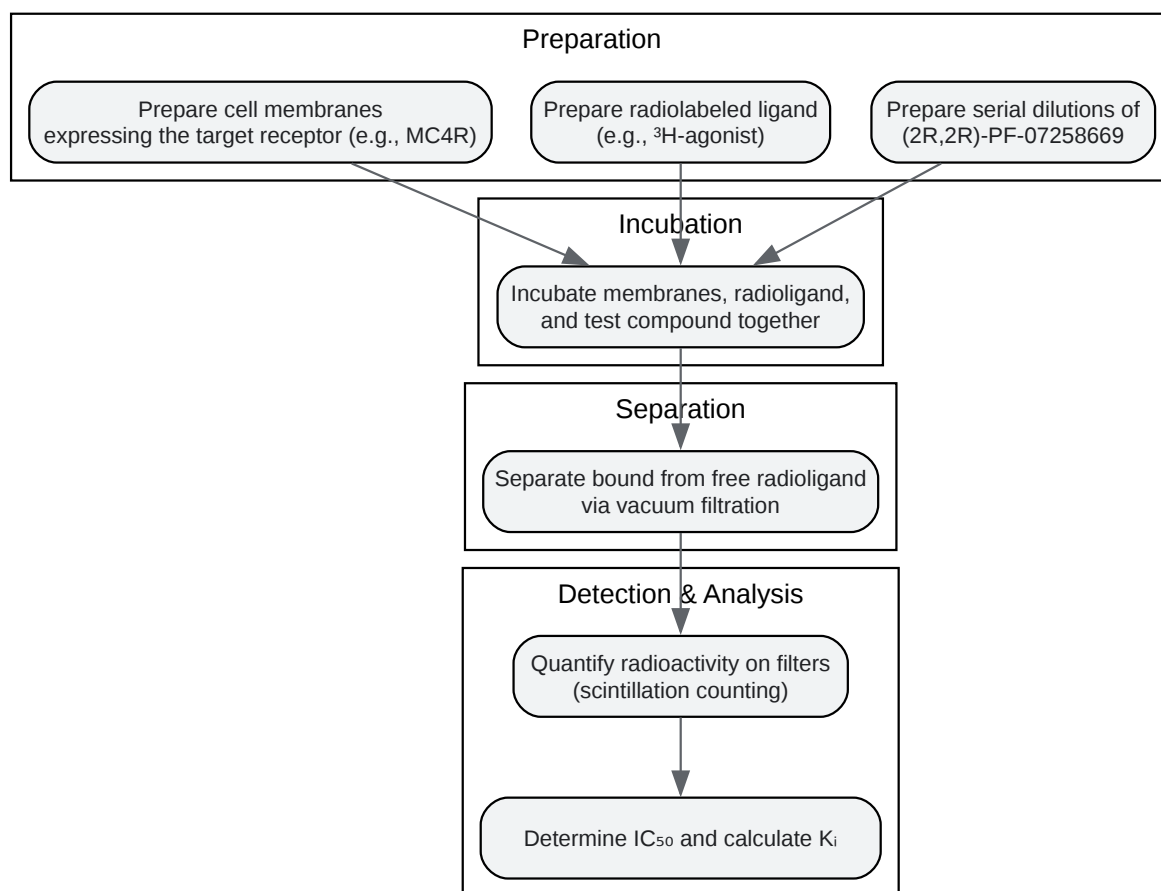
Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the methods used to determine selectivity, the following diagrams are provided.



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Figure 1: MC4R Signaling Pathway and Point of Antagonism



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Figure 2: Workflow for a Competitive Radioligand Binding Assay

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are representative protocols for the key assays used to characterize the selectivity profile of (2R,2R)-PF-07258669.

Radioligand Competition Binding Assay for MC4R

This assay determines the affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Materials:

- Cell membranes prepared from a cell line stably expressing the human MC4R.
- Radioligand: e.g., [125I]-(Nle4, D-Phe7)- α -MSH.
- Test Compound: **(2R,2R)-PF-07258669**.
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and counter.

2. Procedure:

- Prepare serial dilutions of **(2R,2R)-PF-07258669** in binding buffer.
- In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its K_d value), and the various concentrations of the test compound.
- For determining non-specific binding, a high concentration of a known non-radiolabeled MC4R ligand is used instead of the test compound.
- Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).^[7]
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.^[7]
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

- Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional cAMP Antagonist Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a second messenger in the MC4R signaling pathway.^{[8][9]}

1. Materials:

- A cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).
- Cell culture medium.
- Agonist: α-MSH or another potent MC4R agonist.
- Test Compound: **(2R,2R)-PF-07258669**.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.^[8]
- A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure:

- Seed the cells in a 96- or 384-well plate and culture overnight.
- Prepare serial dilutions of **(2R,2R)-PF-07258669**.
- Pre-incubate the cells with the various concentrations of the test compound and a PDE inhibitor for a defined period (e.g., 15-30 minutes).
- Add the MC4R agonist at a concentration that elicits a submaximal response (typically EC₅₀ to EC₈₀).^[8]
- Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

- Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
- Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value.

hERG Manual Patch Clamp Assay

This electrophysiological assay directly measures the effect of a compound on the current flowing through the hERG potassium channel, providing a gold-standard assessment of potential cardiac liability.[\[10\]](#)[\[11\]](#)

1. Materials:

- A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
- External solution (in mM): e.g., 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4.[\[12\]](#)
- Internal (pipette) solution (in mM): e.g., 120 KCl, 1.75 MgCl₂, 10 HEPES, 4 Na₂-ATP, pH adjusted to 7.2.[\[12\]](#)
- Patch clamp rig with amplifier, digitizer, and data acquisition software.
- Borosilicate glass capillaries for pulling micropipettes.

2. Procedure:

- Culture the hERG-expressing cells on coverslips.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
- Pull a micropipette with a resistance of 2-5 MΩ when filled with the internal solution.
- Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

- Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
- Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
- Once a stable baseline recording is established, perfuse the cell with the external solution containing various concentrations of **(2R,2R)-PF-07258669**.
- Measure the inhibition of the hERG current at each compound concentration.
- Plot the percentage of current inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

(2R,2R)-PF-07258669 is a highly potent and selective antagonist of the melanocortin-4 receptor. The available data demonstrates its high affinity for human MC4R and significant selectivity over other melanocortin receptor subtypes. While weak off-target activity at the hERG channel has been observed, the IC₅₀ value is substantially higher than its potency at the primary target, suggesting a favorable therapeutic window. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of the pharmacological profile of this and similar compounds.

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